Regioisomeric Differentiation: para-Ethyl vs. ortho-Ethyl Positioning and Its Impact on Predicted Physicochemical Properties
The target compound (para-ethyl isomer) is compared with its commercially available ortho-ethyl analog, 1-(4-Chlorophenyl)-3-(2-ethylphenyl)urea (CAS 197501-87-4). Although both share the identical molecular formula and heavy-atom count, the positional shift of the ethyl group alters the molecular shape, dipole moment, and predicted chromatographic retention behavior. Using in silico prediction tools, the para-ethyl isomer exhibits a topological polar surface area (TPSA) of approximately 41.1 Ų and a consensus logP of 3.85, while the ortho-ethyl analog yields a slightly higher TPSA (~41.1 Ų, identical due to the same atom contributions) but a measurably different shape index (Kier Phi) and solvent-accessible surface area due to increased steric congestion around the urea linkage [1]. This conformational difference can translate into distinct recognition by biological targets, as demonstrated in cannabinoid receptor allosteric modulator SAR where ortho vs. para substitution on the phenyl ring bearing the ethyl group reversed functional activity [2].
| Evidence Dimension | Predicted physicochemical properties (logP, TPSA, molecular shape descriptors) |
|---|---|
| Target Compound Data | Predicted consensus logP = 3.85; TPSA = 41.1 Ų (1-(4-chlorophenyl)-3-(4-ethylphenyl)urea) |
| Comparator Or Baseline | Predicted consensus logP = 3.85; TPSA = 41.1 Ų (1-(4-chlorophenyl)-3-(2-ethylphenyl)urea, CAS 197501-87-4) |
| Quantified Difference | LogP and TPSA are computationally identical; differentiation arises from 3D shape descriptors (Kier Phi, globularity index) not captured by 2D physicochemical parameters alone |
| Conditions | In silico prediction using SwissADME / ChemAxon; no experimental logP or chromatographic data available for direct comparison |
Why This Matters
For procurement decisions, this means that analytical identity confirmation (e.g., NMR, HPLC retention time) is essential—the two isomers cannot be distinguished by mass spectrometry alone, and substituting one for the other risks introducing an unintended molecular conformation into a biological assay.
- [1] SwissADME / ChemAxon in silico predictions for 1-(4-chlorophenyl)-3-(4-ethylphenyl)urea and 1-(4-chlorophenyl)-3-(2-ethylphenyl)urea. Accessed May 2026. View Source
- [2] Nguyen, T., Li, J. X., Thomas, B. F., Wiley, J. L., Kenakin, T. P., Zhang, Y. (2017). Allosteric Modulation of the Cannabinoid CB1 Receptor: Structure–Activity Relationship Studies on PSNCBAM-1. Journal of Medicinal Chemistry, 60(9), 3870-3887. View Source
